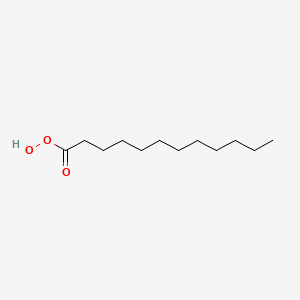

Dodecaneperoxoic acid

Description

Dodecaneperoxoic acid, specifically its tert-butyl ester (CAS 2123-88-8), is a long-chain peroxoic acid derivative with the molecular formula C₁₆H₃₂O₃ and a molecular weight of 272.4235 g/mol . Its structure comprises a 12-carbon aliphatic chain terminated by a peroxide (-O-O-) group and a tert-butyl ester moiety. This compound is characterized by its thermochemical stability, with a reported liquid-phase combustion enthalpy (ΔcH°liquid) of -2421.4 ± 2.4 kcal/mol, corresponding to a standard formation enthalpy (ΔfHºliquid) of -176.5 kcal/mol . These properties make it a subject of interest in organic synthesis and industrial applications, particularly as a controlled oxidizing agent.

Properties

IUPAC Name |

dodecaneperoxoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-9-10-11-12(13)15-14/h14H,2-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRDYCNFHFWUBCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870965 | |

| Record name | Dodecaneperoxoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2388-12-7 | |

| Record name | Perlauric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2388-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Peroxylauric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002388127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peroxylauric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecaneperoxoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Peroxylauric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PEROXYLAURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79H5Z7F7SM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Starting Materials

The industrial synthesis of this compound begins with dodecanoic acid, a saturated $$ \text{C}{12} $$ aliphatic carboxylic acid. The peroxidation reaction involves substituting the hydroxyl group of the carboxylic acid with a hydroperoxy group ($$ -\text{OOH} $$) through electrophilic attack by Caro’s acid ($$ \text{H}2\text{SO}5 $$) and hydrogen peroxide ($$ \text{H}2\text{O}_2 $$). The reaction proceeds in a sulfuric acid medium, which serves dual roles as a solvent and catalyst.

The general reaction scheme is as follows:

$$

\text{CH}3(\text{CH}2){10}\text{COOH} + \text{H}2\text{SO}5 + \text{H}2\text{O}2 \rightarrow \text{CH}3(\text{CH}2){10}\text{COOOH} + \text{H}2\text{SO}4 + \text{H}_2\text{O}

$$

Sulfuric acid concentrations between 40–65% w/w are critical to maintain reaction efficiency and facilitate precipitation of the product. Lower sulfuric acid concentrations (e.g., 35–45% w/w) may be employed for safer handling, particularly when using precursors with higher solubility.

Optimized Reaction Conditions

Key parameters influencing yield and safety include:

- Sulfuric Acid Concentration : 40–65% w/w ensures optimal protonation of the carboxylic acid and stabilizes the reactive intermediates.

- Hydrogen Peroxide Concentration : 12–18% w/w balances reactivity and safety, minimizing decomposition risks.

- Temperature : Ambient to moderately elevated temperatures (20–40°C) are typical, though exact ranges depend on the scale and equipment.

- Reaction Time : Completion typically requires 4–8 hours, monitored by titration or spectroscopic methods.

The reaction mixture becomes heterogeneous as this compound precipitates due to its low solubility in the aqueous phase. This precipitation is leveraged for efficient separation.

Post-Synthesis Processing and Stabilization

Solid-Liquid Separation

Post-reaction, the slurry is processed using filtration or centrifugation to isolate the solid peroxy acid. Centrifugation is preferred for large-scale operations due to higher throughput. The retained solid typically contains 10–20% residual aqueous phase, necessitating further purification.

Washing and Desensitization

Residual sulfuric acid in the product compromises stability. To mitigate this, the crude product is washed with deionized water or neutralized with mild bases (e.g., sodium or magnesium hydroxide). For enhanced safety, desensitizers such as boric acid or sodium sulfate are added to inhibit decomposition. These agents form complexes with the peroxyacid, reducing its sensitivity to shock and heat.

Alternative Synthesis Routes

Enzymatic and Biological Methods

Emerging research explores enzymatic peroxidation using lipases or peroxidases, though industrial adoption remains limited. Candida tropicalis, a yeast strain used in dodecanedioic acid production, could theoretically oxidize lauric acid under controlled conditions. However, scalability and yield challenges hinder practical application.

Data Tables: Synthesis Parameters and Outcomes

Chemical Reactions Analysis

Types of Reactions

Dodecaneperoxoic acid undergoes various chemical reactions, including:

Oxidation: As a strong oxidizing agent, it can oxidize a wide range of organic compounds, including alcohols, aldehydes, and ketones.

Reduction: It can be reduced to dodecanoic acid under specific conditions.

Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and sulfuric acid (H₂SO₄). The reaction is typically carried out at room temperature or slightly elevated temperatures.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Various nucleophiles can be used to replace the peroxide group, depending on the desired product.

Major Products Formed

Oxidation: The major products include oxidized derivatives of the starting material, such as carboxylic acids, ketones, and aldehydes.

Reduction: The primary product is dodecanoic acid.

Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

Dodecaneperoxoic acid has several applications in scientific research, including:

Chemistry: It is used as an oxidizing agent in organic synthesis to introduce oxygen-containing functional groups into organic molecules.

Biology: It is used in studies involving oxidative stress and its effects on biological systems.

Industry: It is used in the production of polymers and other materials that require controlled oxidation processes.

Mechanism of Action

The mechanism of action of dodecaneperoxoic acid involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bond (-O-O-). These ROS can then react with various substrates, leading to oxidation reactions. The molecular targets and pathways involved include:

Oxidation of Organic Molecules: The ROS generated can oxidize organic molecules, leading to the formation of oxidized products.

Antimicrobial Activity: The ROS can damage microbial cell membranes and other cellular components, leading to cell death.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Molecular Structure and Substituent Effects

Dodecaneperoxoic acid tert-butyl ester is distinguished by its bulky tert-butyl group , which enhances steric hindrance and thermal stability compared to simpler peroxoic acid esters (e.g., methyl or ethyl esters). In contrast, analogs such as 5-(1,3-dioxoisoindol-2-yl)pentaneperoxoic acid and 12-(1,3-dioxoisoindol-2-yl)this compound (CAS 128275-1-0) feature isoindole-derived substituents , introducing aromaticity and electron-withdrawing effects . These structural differences influence reactivity:

- Tert-butyl esters resist hydrolysis and decomposition, favoring prolonged storage and controlled reactions.

Table 1: Structural and Thermochemical Comparison

Stability and Reactivity

- Thermal Stability: The tert-butyl group in this compound tert-butyl ester reduces susceptibility to radical decomposition, a common issue in peroxides. This stability is absent in non-esterified peroxoic acids or those with smaller alkyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.